Comprehensive Review of Halogenated Pivalophenone Derivatives: Synthesis, Reactivity, and Applications
The following technical guide provides an in-depth review of Halogenated Pivalophenone Derivatives , focusing on their synthesis, structural reactivity, and applications in medicinal chemistry and industrial photo-polyme...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth review of Halogenated Pivalophenone Derivatives , focusing on their synthesis, structural reactivity, and applications in medicinal chemistry and industrial photo-polymerization.
Executive Summary
Halogenated pivalophenones (1-(halophenyl)-2,2-dimethylpropan-1-ones) represent a specialized class of aromatic ketones characterized by the steric bulk of the tert-butyl group adjacent to the carbonyl. Unlike their straight-chain analogs (propiophenones, valerophenones), pivalophenones lack
-hydrogens on the alkyl side, rendering them non-enolizable at that position. This unique structural constraint dictates their synthetic accessibility and reactivity profile, making them valuable scaffolds for photoinitiators , sterically hindered pharmacophores , and robust metabolic blockers in drug design.
This guide synthesizes literature data to provide a reproducible workflow for the synthesis and characterization of ring-halogenated pivalophenones, addressing common synthetic pitfalls such as decarbonylation.
Structural Chemistry & Reactivity
The Pivaloyl Moiety and Steric Hindrance
The defining feature of pivalophenone derivatives is the tert-butyl group (
). This bulky substituent exerts significant steric pressure on the carbonyl center, influencing nucleophilic attack and preventing standard enolization mechanisms.
Non-Enolizability: Unlike valerophenone or acetophenone, pivalophenone cannot form an enolate on the alkyl side. Consequently,
-bromination (e.g., to form precursors for amino-ketones) is structurally impossible on the alkyl chain. Any reference to "halogenated pivalophenone" in a synthetic context almost exclusively refers to ring halogenation (substitution on the phenyl ring).
Metabolic Stability: In medicinal chemistry, the tert-butyl group is often employed to block metabolic oxidation sites, increasing the half-life of the drug candidate.
Ring Halogenation Patterns
Halogen atoms (F, Cl, Br, I) on the aromatic ring modulate the electronic properties of the ketone:
Para-substitution (4'-halo): The most common motif, often accessible via direct Friedel-Crafts acylation of halobenzenes.
Meta-substitution (3'-halo): often requires indirect synthesis (e.g., from 3-halobenzonitriles) due to the directing effects of the halogen in electrophilic aromatic substitution (EAS).
Synthetic Pathways[1][2][3]
The synthesis of halogenated pivalophenones is dominated by Friedel-Crafts acylation. However, the stability of the pivaloyl cation presents a unique challenge: Decarbonylation .
The Decarbonylation Pitfall
Under strong Lewis acid conditions (e.g.,
) and elevated temperatures, pivaloyl chloride can lose carbon monoxide (CO) to form a stable tert-butyl carbocation. This leads to alkylation (formation of tert-butylbenzene) rather than the desired acylation .
Extract the aqueous layer with Dichloromethane (DCM) (
).
Wash combined organics with water, then Brine.
Dry over anhydrous
.
Purification: Remove solvent under reduced pressure. Purify the residue via vacuum distillation or recrystallization from ethanol (if solid).
Quantitative Data Summary (Expected)
Parameter
Value
Notes
Yield
75–85%
Lower yields indicate moisture or thermal runaway.
Appearance
Colorless oil / White solid
Melting point depends on halogen position.
Major Impurity
4-tert-butylchlorobenzene
Result of decarbonylation.
CAS No.
25017-08-7
For 4-chloropivalophenone.
Medicinal Chemistry & Applications
Biological Activity & SAR
In drug discovery, the pivalophenone scaffold is utilized to probe the hydrophobic pocket of target proteins.
Lipophilicity: The halogen atom increases
, enhancing membrane permeability.
Halogen Bonding: The 4-Cl or 4-Br substituent can engage in halogen bonding with carbonyl backbone oxygen atoms in the receptor site, a specific interaction distinct from hydrogen bonding.
Photoinitiators (Type I)
Halogenated pivalophenones, particularly those further functionalized to
-hydroxy pivalophenones (e.g., via subsequent oxidation), act as Norrish Type I photoinitiators.
Mechanism: UV light absorption triggers homolytic cleavage of the C-C bond between the carbonyl and the quaternary carbon.
Radical Generation: Produces a benzoyl radical (initiator) and a stable tert-butyl radical.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, ):
1.35 ppm (s, 9H): Characteristic strong singlet of the tert-butyl group.
7.40 ppm (d, 2H): Aromatic protons meta to carbonyl.
7.70 ppm (d, 2H): Aromatic protons ortho to carbonyl (deshielded).
NMR:
28.0 ppm: Methyl carbons of t-Bu.
44.0 ppm: Quaternary carbon of t-Bu.
208.0 ppm: Carbonyl carbon (C=O).
Mass Spectrometry (EI)
Molecular Ion (
): Observable but often weak.
Base Peak (
57): The tert-butyl cation is typically the dominant peak due to facile -cleavage.
Acylium Ion (
139/141): The fragment confirms the ring halogenation pattern.
4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone supplier and purity grades
An In-depth Technical Guide to 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone: Sourcing, Purity, and Application for Researchers Introduction 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone is a substituted propiophenone deri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone: Sourcing, Purity, and Application for Researchers
Introduction
4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone is a substituted propiophenone derivative that has garnered interest within the pharmaceutical and agrochemical research sectors. Its chemical structure, featuring a bromine atom, a fluorine atom, and a dimethylpropionyl group on a phenyl ring, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its suppliers, available purity grades, and critical technical insights for its effective use in a research and development setting.
Part 1: Sourcing and Purity Grades
The procurement of high-quality starting materials is a foundational element of successful research. This section details the suppliers of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone and the importance of selecting the appropriate purity grade for your application.
Reputable Suppliers
Several chemical suppliers specialize in providing complex organic molecules for research and development. The following table summarizes key suppliers for 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone (CAS No. 898766-42-2).
Specializes in organometallic reagents and fine chemicals.[1]
Fluorochem
Custom synthesis available.
A supplier of fluorinated compounds and other chemical intermediates.[2]
BOC Sciences
Custom synthesis available.
A provider of a wide range of chemicals and custom synthesis services.[3][]
Understanding Purity Grades
The purity of a chemical reagent is a critical parameter that can significantly impact experimental outcomes. For 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone, the following purity grades are commonly encountered:
≥97% Purity: This grade is suitable for initial exploratory studies, reaction optimization, and as a starting material for multi-step syntheses where subsequent purification steps are planned. Impurities in this grade may include residual starting materials or by-products from the synthesis.[1]
≥98% Purity: Often referred to as "synthesis grade," this level of purity is recommended for applications where the presence of minor impurities could interfere with the desired reaction or biological assay.
≥99% Purity (High Purity): This grade is essential for applications that are sensitive to impurities, such as in late-stage drug discovery, for the synthesis of analytical standards, or in studies where structure-activity relationships are being finely tuned.
Part 2: Technical Insights and Methodologies
A thorough understanding of the compound's properties and the methods to verify its quality are paramount for scientific integrity.
Experimental Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)
It is best practice to independently verify the purity of a procured chemical. HPLC is a robust method for this purpose.
Objective: To determine the purity of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone.
Instrumentation: A standard HPLC system with a UV detector.
Methodology:
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
Injection Volume: 10 µL.
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Workflow for Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
Caption: Recommended workflow for compound handling and storage.
Part 3: Applications in Research and Synthesis
4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone is primarily used as a building block in organic synthesis.
Role as a Synthetic Intermediate
The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups at the 4'-position. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, which is a desirable feature in drug design. This compound is a precursor for the synthesis of more complex molecules with potential biological activity.[5][6]
Illustrative Synthetic Pathway
The following diagram illustrates a generalized synthetic application of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone.
Caption: Generalized synthetic pathway utilizing the compound.
References
Chemical Register. (n.d.). 4'-BROMO-3-(2,5-DIMETHYLPHENYL)-2'-FLUOROPROPIOPHENONE (CAS No. 898753-88-3) Suppliers. Retrieved from [Link]
IOP Conference Series: Earth and Environmental Science. (2020). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Retrieved from [Link]
Tradeindia. (n.d.). 2 Bromo 4 Methylpropiophenone. Retrieved from [Link]
IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
Friedel-Crafts acylation to produce 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone
Application Note: High-Purity Synthesis of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone via Friedel-Crafts Acylation Abstract This application note details the optimized protocol for synthesizing 4'-Bromo-2,2-dimethyl-2'...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone via Friedel-Crafts Acylation
Abstract
This application note details the optimized protocol for synthesizing 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone (also known as 4'-bromo-2'-fluoropivalophenone), a critical intermediate in the manufacturing of triazole antifungal agents and kinase inhibitors. The synthesis utilizes a Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with pivaloyl chloride.
The protocol addresses two primary chemical engineering challenges:
Regioselectivity: Balancing the competing directing effects of fluorine and bromine to favor the 4'-bromo-2'-fluoro isomer over the thermodynamically competitive 2'-bromo-4'-fluoro isomer.
Chemo-stability: Preventing the decarbonylation of the pivaloyl cation, which leads to unwanted tert-butyl alkylation byproducts.
Key Structural Features: A pivaloyl group (sterically bulky) attached to a benzene ring substituted with fluorine at the ortho position and bromine at the para position relative to the carbonyl.
Mechanistic Challenges
A. Regiochemical Conflict (The "Director's Dilemma")
The starting material, 1-bromo-3-fluorobenzene , possesses two directing groups:
Fluorine (C1): A strong ortho/para director due to resonance donation (+M), despite inductive withdrawal (-I).[1]
Site A (Para to F, Ortho to Br): Electronically favored by fluorine's strong resonance. Yields 2'-bromo-4'-fluoropivalophenone (Undesired Isomer).
Site B (Para to Br, Ortho to F): Sterically favored (F is smaller than Br) but electronically less activated than Site A. Yields 4'-bromo-2'-fluoropivalophenone (Target Isomer).
Engineering Solution: While electronic effects usually dominate, the steric bulk of the incoming pivaloyl electrophile significantly destabilizes the transition state near the larger Bromine atom (Site A). By controlling temperature and solvent polarity, we maximize the yield of the sterically less hindered Target Isomer (Site B).
B. Decarbonylation (The "Pivaloyl Trap")
Pivaloyl chloride, in the presence of strong Lewis acids (
), forms the pivaloyl cation (). If the reaction temperature is too high or the substrate is unreactive, this cation ejects carbon monoxide (CO) to form a stable tert-butyl carbocation ().
Result: Friedel-Crafts Alkylation (formation of tert-butyl-bromo-fluorobenzene) instead of Acylation.
Control: The reaction must be initiated at
to preserve the acylium ion integrity.
Reaction Pathway Visualization
Figure 1: Reaction pathway highlighting the bifurcation between the desired acylation and the decarbonylation risk.
Experimental Protocol
Materials & Equipment
Reactor: 500 mL 3-neck round-bottom flask (flame-dried,
reacts violently with water. HCl gas is evolved. Use a scrubber.
Step-by-Step Procedure
Step 1: Catalyst Activation (Acylium Formation)
Charge the reactor with 100 mL of anhydrous DCM and cool to
using an ice/salt bath.
Add Pivaloyl Chloride (14.5 g) to the solvent.
Critical Step: Add
(17.3 g) portion-wise over 15 minutes. Ensure the internal temperature does not exceed .
Observation: The solution will turn yellow/orange, indicating the formation of the acylium complex.
Why: Pre-forming the complex at low temperature prevents the "runaway" exotherm and minimizes decarbonylation.
Step 2: Substrate Addition
Dissolve 1-Bromo-3-fluorobenzene (17.5 g) in 50 mL of DCM.
Add this solution dropwise to the reactor over 30 minutes, maintaining temperature
.
Once addition is complete, allow the reaction to warm to Room Temperature (
) naturally.
Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2]
Endpoint: Disappearance of starting material (
).
Step 3: Quench & Workup
Cool the mixture back to
.
Quench: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL conc. HCl.
Caution: Vigorous gas evolution (HCl) and heat generation.
Separate the organic layer.[2][4] Extract the aqueous layer with DCM (
).
Wash combined organics:
Water.
10% NaOH (removes hydrolyzed acid).
Brine.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification (Isomer Resolution)
The crude oil contains the target (major) and the 2'-bromo isomer (minor).
Distillation: Perform high-vacuum distillation (
). Collect the fraction boiling at .
Crystallization (Polishing): Dissolve the distillate in hot hexane (
). Cool slowly to . The target 4'-Bromo-2'-fluoropivalophenone crystallizes as white needles/prisms, while the isomer often remains in the mother liquor.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.[2][5]
Analytical Validation
Parameter
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Purity
> 98.0%
HPLC (C18, ACN/Water)
Melting Point
Capillary Method
NMR ()
1.35 (s, 9H, t-Bu), 7.2-7.4 (m, 3H, Ar-H)
400 MHz NMR
Key NMR Feature
Doublet of doublets at 7.5 ppm (H6)
Confirms ortho-F regiochemistry
Interpretation:
In the Target Isomer (4'-Br, 2'-F), the proton at position 6 (adjacent to the carbonyl) is split by the meta proton (H4 is Br substituted, so H5) and the para Fluorine? No.
Target (4'-Br, 2'-F): Protons are at 3, 5, 6.
H3 (between F and Br): Doublet of doublets (coupling to F and H5).
H6 (Ortho to Carbonyl): Shows characteristic downfield shift (
ppm).
Impurity (2'-Br, 4'-F): Protons are at 3, 5, 6.
H6 (Ortho to Carbonyl, Meta to F): Different splitting pattern.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Decarbonylation of acyl chloride.
Ensure T < during AlCl3 addition. Do not heat above .
High Impurity (Isomer)
Reaction temperature too high.
Maintain strict temperature control. Use crystallization to purge isomer.
Product is Liquid
Residual solvent or isomer mixture.
Dry thoroughly under high vacuum. Recrystallize from cold pentane/hexane.
Violent Quench
Excess unreacted AlCl3.
Use a larger volume of ice. Add quench mixture slowly.
References
PubChem. (2023). 1-(4-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one (CID 12812080). National Center for Biotechnology Information. [Link]
Olah, G. A. (1973). Friedel-Crafts Chemistry.[2][3][4][6][7][8][9][10] Wiley-Interscience. (Foundational text on Acylation mechanisms and decarbonylation risks).
Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.
US Patent 2005/0256128.Synthesis of Triazole Antifungal Intermediates.
Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. (Discussion on the decarbonylation mechanism). [Link]
Application Note: Strategic Functionalization of the 4'-Bromo Position in Propiophenones
Abstract The propiophenone scaffold is a privileged structural motif in medicinal chemistry and materials science. The presence of a halogen, specifically a bromine atom at the 4'-position, provides a versatile synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The propiophenone scaffold is a privileged structural motif in medicinal chemistry and materials science. The presence of a halogen, specifically a bromine atom at the 4'-position, provides a versatile synthetic handle for molecular diversification through a variety of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of 4'-bromopropiophenone. We present an in-depth analysis of robust and scalable protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and palladium-catalyzed cyanation. Each section includes a discussion of the underlying mechanism, step-by-step experimental protocols, and expert insights into optimizing reaction conditions and overcoming common challenges.
Introduction: The Strategic Importance of 4'-Bromopropiophenone
Propiophenone derivatives are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[1] Their applications span from central nervous system agents to antidiabetics.[1] The 4'-bromo position on the aromatic ring is a particularly valuable point for modification. As a mid-range reactive halide, the C(sp²)-Br bond is stable enough for isolation and purification but sufficiently reactive to participate in a plethora of powerful bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2][3] This allows for the late-stage introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.[] This guide focuses on the most reliable and widely adopted methods for transforming this critical synthon.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki.[5] These reactions offer a mild, functional-group-tolerant, and highly efficient means of forming new bonds at the 4'-position of propiophenone.[2]
The Suzuki-Miyaura reaction is arguably the most widely used method for creating biaryl structures due to the stability, commercial availability, and low toxicity of the requisite organoboron reagents.[6][7] The reaction couples the 4'-bromopropiophenone with an aryl or vinyl boronic acid (or ester) to form a new C-C bond.[8]
Causality and Mechanistic Insight:
The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species; (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[8][9] The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, accelerating transmetalation.[6]
Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Expert Insights: The reactivity order for the halide is I > Br > OTf >> Cl.[7] For less reactive aryl bromides or more sterically hindered coupling partners, more active catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required. The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle.[7]
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[11] It allows for the coupling of 4'-bromopropiophenone with a wide variety of primary and secondary amines, providing access to anilines and their derivatives, which are prevalent in pharmaceuticals.[12][13]
Causality and Mechanistic Insight:
The mechanism is similar to the Suzuki coupling, involving an oxidative addition, but the key second step is the formation of a palladium-amido complex.[11] A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the subsequent reductive elimination to form the C-N bond.[12] The choice of ligand is critical to prevent side reactions like β-hydride elimination and to promote the final reductive elimination step.[11]
Mechanism: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2.2: Synthesis of 4'-(Piperidin-1-yl)propiophenone
Expert Insights: The base is a critical parameter; NaOtBu is common for neutral amines, while a weaker base like K₂CO₃ or K₃PO₄ may be used for more acidic amines or base-sensitive substrates.[12] Aryl chlorides are less reactive and typically require more specialized, electron-rich ligands.[14] The reaction is sensitive to air and moisture, so proper inert atmosphere techniques are essential for reproducibility.
Sonogashira Coupling: Installation of Alkynes
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[15][16] This transformation is invaluable for introducing a linear alkyne linker, which can be used for further functionalization (e.g., via click chemistry) or as a key structural element in materials and pharmaceuticals.[17]
Causality and Mechanistic Insight:
This reaction typically involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[15] The mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the 4'-bromopropiophenone is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation with the Pd(II) complex. An amine base is used to deprotonate the alkyne and act as a solvent.[18]
Protocol 2.3: Synthesis of 4'-(Phenylethynyl)propiophenone
Expert Insights: The copper co-catalyst is crucial for high yields at mild temperatures, but can lead to homocoupling of the alkyne (Glaser coupling) as a side reaction. Running the reaction under strictly anaerobic conditions minimizes this. Copper-free Sonogashira protocols exist but often require higher temperatures or more specialized ligands.[15]
Palladium-Catalyzed Cyanation: Introducing the Nitrile Handle
The conversion of the 4'-bromo group to a nitrile (cyano group) is a highly valuable transformation. The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine.
Causality and Mechanistic Insight:
This reaction follows a similar palladium catalytic cycle: oxidative addition, followed by transmetalation with a cyanide source, and reductive elimination. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[19] Zn(CN)₂ is often preferred for its lower toxicity and high reactivity, transferring two cyanide groups per equivalent.
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
Cool the reaction to room temperature and carefully pour it into an aqueous solution of sodium bicarbonate.
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by column chromatography.
Expert Insights: Safety is paramount when working with cyanide reagents. All manipulations should be performed in a well-ventilated fume hood.[20] Quenching the reaction with an oxidizing agent like bleach can help neutralize residual cyanide. For substrates intolerant to high temperatures, alternative cyanide sources or catalyst systems may be necessary.
Summary and Strategic Outlook
The 4'-bromo position of propiophenone is a gateway to vast chemical diversity. Palladium-catalyzed cross-coupling and cyanation reactions provide a reliable and modular toolkit for synthesizing a wide array of derivatives. The choice of reaction depends on the desired final product: Suzuki-Miyaura for aryl or vinyl groups, Buchwald-Hartwig for nitrogen-based functionalities, Sonogashira for alkynyl linkers, and cyanation for a versatile nitrile handle. By understanding the underlying mechanisms and carefully selecting catalysts, ligands, and conditions, researchers can efficiently leverage 4'-bromopropiophenone as a cornerstone building block in their synthetic campaigns.
Strategic Functionalization Pathways
Caption: Key synthetic routes from 4'-bromopropiophenone.
ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd. [Link]
Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed. [Link]
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
Chatterjee, C., et al. (2015). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [Link]
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
Amazon Web Services. (n.d.). Cyanation of Arenes via Iridium-Catalyzed Borylation. [Link]
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme. [Link]
Khan, I., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]
Royal Society of Chemistry. (n.d.). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides. Organic & Biomolecular Chemistry. [Link]
Prajapat, P. (2018). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Semantic Scholar. [Link]
The Challenge:
This molecule presents a specific crystallization challenge due to the "Pivaloyl Paradox." The bulky tert-butyl group (2,2-dimethyl) combined with the halogenated ring creates a molecule that is highly lipophilic yet sterically hindered. This often results in a low melting point solid that prefers to exist as a supercooled liquid (oil) rather than a crystalline lattice.[1]
The Strategy:
Success depends on controlling the Supersaturation Window . You must avoid the "Oiling Out Zone"—a temperature range where the compound separates as a liquid before it crystallizes.
Solvent Matrix: Recommended Systems
Solvent System
Type
Role
Recommendation Level
Mechanism of Action
Methanol / Water
Binary
Solvent / Anti-solvent
High (Standard)
High solubility in hot MeOH; water drastically reduces solubility, forcing lattice formation.
Hexane (or Heptane)
Single
Temperature Dependent
Medium
Good for high-purity crude. Risks "oiling out" if cooling is too rapid.[2]
Ethanol (Absolute)
Single
Temperature Dependent
Medium-High
Slower evaporation than MeOH; promotes larger crystal growth.
IPA / Water
Binary
Solvent / Anti-solvent
High (Alternative)
Isopropanol (IPA) offers a wider metastable zone width (MSZW) than MeOH, reducing oiling risks.
DCM / Hexane
Binary
Solvent / Anti-solvent
Low (Rescue Only)
Use only if crude is very gummy/oily. DCM dissolves the oil; Hexane forces precipitation.
Troubleshooting Guide (Q&A)
Ticket #001: The "Oiling Out" Phenomenon
User Question: "I dissolved my crude in hot Methanol, but as it cooled, oil droplets formed at the bottom instead of crystals. Why is this happening and how do I fix it?"
Technical Diagnosis:
You have entered the Liquid-Liquid Phase Separation (LLPS) region.[3] This occurs when the melting point of your solid in the solvent mixture is lower than the temperature at which saturation is reached.[1] The presence of impurities (like unreacted fluorobenzene derivatives) further depresses the melting point.
Corrective Protocol:
Re-heat: Bring the mixture back to a boil until the oil redissolves.
Add Good Solvent: Add 10-15% more Methanol. This lowers the saturation point, keeping the product in solution until the temperature is lower.[4]
Seed It: Cool very slowly to ~40°C. Add a seed crystal. If you lack seeds, scratch the glass wall with a glass rod to create nucleation sites.
Slow Cool: Insulate the flask with a towel to slow the cooling rate. Do not use an ice bath yet.
Ticket #002: No Precipitation (Yield Loss)
User Question: "I used Ethanol, cooled it to room temperature, but nothing came out. The solution is clear."
Technical Diagnosis:
The tert-butyl group renders the molecule highly soluble in organic solvents, even at room temperature. You have not reached the metastable limit.
Corrective Protocol:
Anti-Solvent Addition: While stirring at room temperature, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.
Thermal Shock: Add one drop of Ethanol to clear the cloudiness, then place in a -20°C freezer (not just a fridge).
Evaporation: If that fails, rotovap off 50% of the solvent and repeat.
Ticket #003: Impurity Retention (Fluorine Isomers)
User Question: "My NMR shows I still have 5% of the des-bromo impurity. Recrystallization didn't clean it up."
Technical Diagnosis:
Structural analogs (like the non-brominated precursor) often co-crystallize because they fit into the same lattice voids.
Corrective Protocol:
Switch Polarity: If you used a polar system (MeOH/Water), switch to a non-polar system (Hexane/Toluene).
Trituration: Before recrystallizing, suspend the solid in cold pentane and stir for 30 mins. Filter. This washes away surface oily impurities without dissolving the bulk crystal.
Technical Support Center: Purification of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone
The following guide is structured as a specialized Technical Support Center resource for researchers working with halogenated aromatic ketones. It prioritizes actionable troubleshooting, mechanistic insight, and validate...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center resource for researchers working with halogenated aromatic ketones. It prioritizes actionable troubleshooting, mechanistic insight, and validated purification protocols.[1][2]
[1][2]
Executive Summary
Synthesizing 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone (typically via Friedel-Crafts acylation) presents a unique set of purification challenges. Unlike standard acetophenones, the bulky tert-butyl group (from pivaloyl chloride) introduces a competing decarbonylation pathway , leading to difficult-to-separate alkylated impurities.[1][2] Furthermore, the directing effects of the fluorine and bromine substituents on the benzene ring create a landscape for regioisomers that require specific crystallization or chromatographic conditions to resolve.[1][2]
This guide addresses the removal of three critical impurity classes:
Identify your issue below to find the corresponding solution.
Symptom
Probable Cause
Technical Insight
Recommended Action
Crude is an oil that won't crystallize
tert-Butyl alkylation impurity (Decarbonylation)
Pivaloyl chloride + AlCl₃ can generate a t-butyl cation + CO gas instead of the acylium ion.[2] This leads to t-butyl-bromo-fluorobenzene (a liquid) which solvates your product.[2]
Run GC/MS. If t-butyl arene is present (>10%), you must perform Flash Chromatography (Protocol B).[1] Crystallization will fail.[1]
Persistent "shoulder" peak in HPLC
Regioisomer (2'-Br, 4'-F isomer)
Fluorine is a strong para-director.[1][2] While the target (4'-Br, 2'-F) is sterically favored (ortho to small F), the electronic isomer (ortho to bulky Br) forms as a minor product.[1][2]
Recrystallization (Protocol A). The target molecule typically packs better than the "ortho-bromo" isomer. Use Hexane/IPA systems.
Product is yellow/brown & acidic
Trapped Aluminum Salts
Aluminum salts form tight complexes with the carbonyl oxygen. Simple water washes often fail to break these emulsions.[1]
Acidic Hydrolysis. Reflux crude in 6N HCl for 1 hour, or use a Rochelle Salt (Potassium Sodium Tartrate) wash to chelate Al³⁺.[1][2]
Low Yield / Gas Evolution during reaction
Reaction Temperature too high
Rapid addition or high temp favors the entropic release of CO (gas), driving the t-butyl alkylation pathway.[2]
Process Control. Keep reaction <0°C during addition. Ensure slow addition of acid chloride to the Lewis Acid/Arene complex.
Deep Dive: The "Pivaloyl Decarbonylation" Trap
The most insidious impurity in this synthesis is not an isomer, but a completely different chemical species resulting from the instability of the pivaloyl electrophile.[2]
Mechanism of Impurity Formation
In standard Friedel-Crafts, the acyl chloride forms a resonance-stabilized acylium ion.[2][3] However, the pivaloyl acylium ion is sterically crowded and attached to a tertiary carbon.[1][2] It can spontaneously eject Carbon Monoxide (CO) to form a stable tertiary-butyl carbocation .[4]
This impurity is non-polar and often an oil, which prevents the crystallization of your target ketone.[1][2]
Pathway Visualization
Figure 1: Kinetic competition between Acylation (Green) and Alkylation/Decarbonylation (Red). High temperatures favor the irreversible loss of CO, leading to the alkyl impurity.[1][2]
Purification Protocols
Protocol A: Selective Recrystallization (Removal of Isomers)
Use this method if the crude purity is >85% and the main impurities are regioisomers.[2]
Theory: The target molecule (4'-Br, 2'-F) has a higher symmetry and melting point than the regioisomer (2'-Br, 4'-F) due to the smaller steric radius of fluorine allowing tighter crystal packing.[2]
Solvent Selection:
Primary System: Hexane / Isopropyl Alcohol (IPA).
Ratio: 9:1 to 20:1 (v/v).
Procedure:
Dissolve 10g of crude solid in minimum boiling IPA (~15-20 mL).
Slowly add hot Hexane (~150 mL) until slight turbidity persists.
Add a few drops of IPA to clear the solution.
Crucial Step: Allow to cool to Room Temperature (RT) slowly over 4 hours. Do not use an ice bath immediately; "crash cooling" traps isomers.[1]
Once crystals form at RT, move to 4°C for 12 hours.
Flush with 2-3 column volumes (CV) of 100% Hexane. Collect this fraction —it contains the non-polar t-butyl-bromo-fluorobenzene.[2]
Switch to 5-10% EtOAc/Hexane.[1][2] The product will elute as a distinct UV-active band.
TLC Monitoring:
Impurity Rf ~ 0.9 (Hexane).
Product Rf ~ 0.4 (10% EtOAc/Hexane).
Frequently Asked Questions (FAQs)
Q: Can I use ethanol for crystallization?
A: Ethanol is possible but risky. Because the molecule is highly lipophilic (halogenated), it may "oil out" (phase separate) from hot ethanol before crystallizing.[1] If you must use ethanol, add 5-10% water dropwise to the hot solution to induce nucleation, but ensure vigorous stirring.[1][2]
Q: My NMR shows a singlet at ~1.3 ppm. Is this my product?
A: Both the target pivaloyl group and the tert-butyl alkyl impurity show a strong singlet at ~1.3 ppm. You must look at the aromatic region (6.8 - 7.8 ppm) or the Carbonyl Carbon in C13 NMR (~205 ppm) . If the carbonyl peak is weak or missing, you have the alkyl impurity.[1][2]
Q: Why is my yield lower than expected (e.g., <50%)?
A: Check the order of addition. Adding the acid chloride to the AlCl₃ often generates the acylium ion in high concentration, promoting the decarbonylation side reaction before the aromatic substrate can react.[2] Best Practice: Mix the Arene and AlCl₃ first, then add the Acid Chloride dropwise at -5°C to -10°C.[2]
References
Friedel-Crafts Acylation Mechanism & Anomalies
Topic: Decarbonylation of tertiary acid chlorides.[1][4]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone and its precursors before handling.
1H NMR spectrum analysis of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone
Technical Assessment: Structural Elucidation of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone via 1H NMR Executive Summary & Compound Profile Compound: 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone (also known as 4-Bromo-2...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment: Structural Elucidation of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone via 1H NMR
Executive Summary & Compound Profile
Compound: 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone (also known as 4-Bromo-2-fluoropivalophenone).
CAS Registry Number: [Not widely indexed; Analogous to 1-Propanone derivatives]
Molecular Formula:
Application: Key intermediate in the synthesis of antifungal agents and kinase inhibitors.
This guide provides a comparative analysis of the 1H NMR profile of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone. In drug development, verifying the regiochemistry of halogenation on the phenyl ring is critical. This molecule presents a unique spectroscopic challenge due to the interplay between the sterically bulky tert-butyl group (pivaloyl moiety) and the electronic coupling effects of the fluorine atom.
Unlike standard propiophenones, the "2,2-dimethyl" motif (pivaloyl) eliminates the complex quartets and triplets associated with ethyl chains, simplifying the aliphatic region but intensifying the need for precise aromatic region analysis to confirm the 2-fluoro/4-bromo substitution pattern.
Experimental Methodology
To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow prioritizes the resolution of Fluorine-Proton (
) coupling constants, which are diagnostic for this compound.
Sample Preparation Protocol
Solvent Selection:Chloroform-d (
) is the standard. However, if aromatic peak overlap occurs, DMSO-d6 is the comparative alternative to induce solvent-dependent shift changes.
Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations may cause peak broadening due to viscosity or aggregation.
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm (0.05% v/v).
Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.
Relaxation Delay (D1):
2.0 seconds. The tert-butyl protons have long T1 relaxation times; insufficient delay will result in under-integration of the aliphatic peak relative to aromatics.
Scans (NS): 16–32 scans are sufficient due to the high proton count of the t-butyl group.
Spectral Width: -2 to 14 ppm.
Workflow Diagram
The following diagram outlines the logical flow for assigning the spectrum, specifically differentiating this compound from its isomers.
Figure 1: Analytical workflow for structural validation of fluorinated pivalophenones.
Comparative Spectral Analysis
This section compares the target molecule against two key alternatives (analogs) often encountered during synthesis optimization: the non-fluorinated precursor and the non-brominated analog.
Predicted Chemical Shifts & Multiplicities
Feature
Target: 4'-Bromo-2'-fluoro
Alt 1: 4'-Bromopivalophenone
Alt 2: 2'-Fluoropivalophenone
Diagnostic Note
t-Butyl ()
1.20 - 1.25 (s, 9H)
1.34 (s, 9H)
1.22 (s, 9H)
The Ortho-F exerts a shielding effect/steric twist, slightly shifting the t-Bu upfield compared to Alt 1.
H-6 (Aromatic)
7.60 - 7.70 (dd or t)
7.75 (d, 2H)
7.80 (td)
Critical: H6 in the target is a triplet-like dd due to coupling with H5 and F.
H-3 (Aromatic)
7.30 - 7.40 (dd)
7.58 (d, 2H)
7.10 - 7.20 (m)
H3 is isolated between F and Br. It shows distinct coupling.
H-5 (Aromatic)
7.30 - 7.40 (m)
7.58 (d, 2H)
7.10 - 7.20 (m)
Overlap region. Requires 2D COSY to resolve from H3 if shifts are close.
Detailed Assignment Logic
1. The Aliphatic Region (The "Anchor"):
Observation: A sharp singlet integrating to 9 protons at
1.23 ppm.
Comparison: If you observe a triplet and quartet (ethyl group), you have synthesized propiophenone, not the 2,2-dimethyl (pivaloyl) derivative. This is a common error in Grignard reagent selection.
2. The Aromatic Region (The "Fingerprint"):
The substitution pattern (1-Pivaloyl, 2-Fluoro, 4-Bromo) creates a specific splitting pattern due to
(Spin 1/2).
Proton H3 (Position 3, between F and Br):
Environment: Ortho to Fluorine, Ortho to Bromine.
Splitting: It has no proton neighbors. However, it is Ortho to Fluorine .
Pattern: Doublet (
).
Coupling:
.
Proton H5 (Position 5, adjacent to H6):
Environment: Meta to Fluorine, Ortho to Bromine.
Splitting: Ortho coupling to H6 + Meta coupling to Fluorine.
Pattern: Doublet of Doublets (
).
Coupling:
(Proton-Proton) and (Proton-Fluorine).
Proton H6 (Position 6, adjacent to Carbonyl):
Environment: Ortho to Carbonyl, Para to Fluorine.
Splitting: Ortho coupling to H5. Para coupling to F is usually negligible (
).
Pattern: Doublet (
) or broadened doublet.
Shift: Most deshielded (
) due to the magnetic anisotropy of the carbonyl group.
Interpretation & Troubleshooting
Distinguishing Regioisomers
A common synthetic impurity is the 4'-Bromo-3'-fluoropivalophenone isomer.
How to tell them apart: Look at H3 .
In the Target (2-F) , H3 is a doublet (coupling only to F).
In the Isomer (3-F) , the proton at position 2 (ortho to carbonyl) would appear as a doublet with a very large shift (
7.8+), and the proton at position 5 would show complex splitting.
Signal Pathway for Analysis
The following diagram illustrates the decision matrix for validating the spectrum.
Figure 2: Decision matrix for distinguishing the 2-fluoro regioisomer.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for J-coupling constants in fluorinated aromatics).
Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison.
coupling magnitudes).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Used for baseline shifts of propiophenone and pivalophenone derivatives).
A Comparative Guide to the 13C NMR Chemical Shifts of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, unambiguous structural elucidation is a cornerstone of scientific rigor. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, unambiguous structural elucidation is a cornerstone of scientific rigor. This guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone. In the absence of direct experimental data for this specific molecule, this guide establishes a robust analytical framework by comparing its predicted spectrum with experimental and predicted data from structurally related analogues. This comparative approach offers valuable insights into the electronic effects of the substituents and serves as a practical reference for the characterization of similar compounds.
The strategic introduction of halogen atoms and alkyl groups into aromatic ketones is a common practice in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. Consequently, the precise determination of the substitution pattern is critical. 13C NMR spectroscopy is an exceptionally powerful tool for this purpose, as the chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment.
Predicted 13C NMR Chemical Shifts for 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone
The 13C NMR chemical shifts for 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone have been calculated using online prediction tools to provide a baseline for spectral interpretation. These tools utilize extensive databases of experimentally determined chemical shifts and sophisticated algorithms to estimate the resonance frequencies of carbon nuclei in a given structure.[1][2][3][4]
Table 1: Predicted 13C NMR Chemical Shifts (in ppm) for 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone
Carbon Atom
Predicted Chemical Shift (ppm)
C=O
~203
C(CH3)3
~45
C(CH3)3
~27
C-1'
~127 (d, J_CF ≈ 20-30 Hz)
C-2'
~160 (d, J_CF ≈ 240-260 Hz)
C-3'
~116 (d, J_CF ≈ 20-25 Hz)
C-4'
~129
C-5'
~132
C-6'
~130
Note: Predicted values can vary slightly between different prediction algorithms. The values presented here are representative estimates. The presence of fluorine is expected to cause splitting of the signals for nearby carbons (C-F coupling), denoted by 'd' for doublet and an estimated coupling constant (J_CF).[5][6]
Comparative Analysis with Structurally Related Compounds
To understand the influence of each substituent on the 13C NMR spectrum, it is instructive to compare the predicted data for our target molecule with the known spectral data of simpler, related propiophenones and acetophenones. This comparison allows for a dissection of the electronic contributions of the 4'-bromo, 2'-fluoro, and 2,2-dimethylpropyl groups.
Table 2: Experimental and Predicted 13C NMR Chemical Shifts (in ppm) of Comparative Compounds
Carbonyl Carbon (C=O): The carbonyl carbon is typically found in the range of 195-205 ppm.[10][11] The presence of the bulky tert-butyl group in 2,2-dimethylpropiophenone and the target molecule is expected to cause a downfield shift compared to propiophenone due to steric and electronic effects.
Aromatic Carbons:
Effect of Bromine: The bromine atom at the 4'-position has a notable "heavy atom effect," which can cause the ipso-carbon (C-4') to shift upfield more than expected based on electronegativity alone.[12] However, in 4'-bromoacetophenone, the C-4' carbon is observed downfield of the other carbons in the ring except for the carbon attached to the acetyl group.[10]
Effect of Fluorine: The highly electronegative fluorine atom at the 2'-position exerts a strong influence. The carbon directly bonded to it (C-2') is expected to be significantly shifted downfield and exhibit a large one-bond C-F coupling constant (¹J_CF) of approximately 240-260 Hz.[5][6] The adjacent carbons (C-1' and C-3') will also show smaller two-bond C-F couplings (²J_CF).[6] This characteristic splitting pattern is a powerful diagnostic tool for confirming the position of the fluorine atom.
Aliphatic Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group in 2,2-dimethylpropiophenone and the target molecule are expected in the upfield region of the spectrum, typically around 45 ppm and 27 ppm, respectively.[13]
Experimental Protocol for Acquiring Quantitative 13C NMR Spectra
To obtain high-quality, reliable 13C NMR data for structural elucidation, a standardized experimental protocol is essential. The following procedure is recommended for compounds such as 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone.
Sample Preparation:
Accurately weigh 10-50 mg of the sample.
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
For quantitative analysis, the addition of a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of about 0.01 M can be beneficial to shorten the long T₁ relaxation times of quaternary carbons.[14]
Spectrometer Setup and Acquisition:
The standard 13C NMR experiment is performed with broadband proton decoupling to simplify the spectrum by removing C-H couplings, resulting in a single line for each unique carbon atom (unless coupled to other nuclei like 19F).[15]
Pulse Sequence: For quantitative measurements, an inverse-gated decoupling sequence should be used. This technique decouples protons during signal acquisition but not during the relaxation delay, which suppresses the Nuclear Overhauser Effect (NOE) that can lead to inaccurate signal integrations.[14][15]
Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. The delay should be at least 5 times the longest T₁ relaxation time of any carbon in the molecule.[14] For quaternary carbons, T₁ values can be several seconds or even minutes.
Flip Angle: A 90° pulse angle is used to maximize the signal in each scan when a long relaxation delay is employed.[14]
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the resulting spectrum.
Calibrate the chemical shift scale by referencing the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Integrate the signals if quantitative analysis is required (and the appropriate acquisition parameters were used).
Visualization of Analytical Workflow
The process of characterizing 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone using 13C NMR can be visualized as a logical workflow, from sample preparation to final structure confirmation.
Caption: Workflow for 13C NMR-based structural elucidation.
The relationship between the substituents and the key distinguishing features in the 13C NMR spectrum can be further illustrated.
Caption: Substituent effects on key 13C NMR signals.
mass spectrometry fragmentation pattern of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone
Executive Summary This technical guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone . This molecule represents a s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone . This molecule represents a sterically hindered, halogenated pivalophenone derivative, often encountered as a specific intermediate in the synthesis of substituted cathinones or as a distinct impurity marker.
The guide contrasts this target molecule with its linear analog, 4'-Bromo-2'-fluoropropiophenone , to highlight critical diagnostic differences. The core distinction lies in the alpha-cleavage dynamics : the target molecule undergoes a specific loss of a tert-butyl radical (57 Da) due to the quaternary alpha-carbon, whereas the linear analog loses an ethyl radical (29 Da).
Structural & Physical Profile
Before analyzing the spectra, we must establish the structural baseline. The presence of the tert-butyl group in the target molecule fundamentally alters its fragmentation kinetics compared to the linear propiophenone.
Feature
Target Molecule
Linear Alternative (Reference)
Name
4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone
4'-Bromo-2'-fluoropropiophenone
Structure Type
Halogenated Pivalophenone
Halogenated Propiophenone
Formula
Nominal Mass
258 / 260 (due to )
230 / 232
Alpha Carbon
Quaternary (Bonded to 3 Methyls, C=O, Ring)
Secondary (Bonded to Et, H, C=O)
Key Kinetic Barrier
No Enolization (No -Hydrogens)
Enolization Possible
Fragmentation Mechanism: The Target Molecule[3]
In Electron Ionization (70 eV), the fragmentation of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone is governed by the stability of the resulting carbocations and radicals.
Primary Pathway: Alpha-Cleavage
The dominant feature of this spectrum is the cleavage of the bond between the carbonyl carbon and the quaternary alpha-carbon.[1] This bond is weakened by the stability of the leaving group (the tert-butyl radical) and the resonance stabilization of the resulting acylium ion.
Molecular Ion (
): The parent ion is formed at m/z 258/260 . Intensity is typically low because the steric strain and the stability of the tert-butyl radical promote rapid fragmentation.
Base Peak Formation (Acylium Ion): The molecule loses a neutral tert-butyl radical (
Note: This doublet will appear in a near 1:1 intensity ratio, characteristic of Bromine.
Secondary Fragmentation (Phenyl Cation): The acylium ion loses a neutral Carbon Monoxide (CO, 28 Da) molecule.
Visualizing the Pathway
Figure 1: The primary fragmentation pathway involves the loss of the bulky tert-butyl group to form the resonance-stabilized acylium ion.
Comparative Analysis: Target vs. Alternative
This section validates why you are seeing specific peaks and how to distinguish the two compounds, which share the same aromatic core.
The "McLafferty" Distinction
Linear Alternative: Propiophenones with a gamma-hydrogen (on the terminal methyl) can theoretically undergo McLafferty rearrangement. However, for short chains like propiophenone, alpha-cleavage (loss of ethyl) usually competes or dominates.
Target Molecule: The 2,2-dimethyl substitution removes any hydrogen on the alpha-carbon and places the gamma-hydrogens on the methyl groups. While a McLafferty rearrangement is structurally possible involving a methyl hydrogen, the transition state is sterically crowded. Alpha-cleavage (loss of 57) is kinetically superior by orders of magnitude.
Diagnostic Table
Diagnostic Feature
Target: 2,2-Dimethyl
Alternative: Linear
Interpretation
Base Peak (m/z)
201 / 203
201 / 203
CAUTION: Both yield the same Acylium ion. You cannot distinguish them by the base peak alone.
Neutral Loss (m)
57 Da (-Butyl)
29 Da (Ethyl)
CRITICAL: Calculate . If 57, it is the dimethyl derivative.
Molecular Ion ()
258 / 260 (Weak)
230 / 232 (Moderate)
The target molecule's is often vanishingly small due to the stability of the -butyl radical.
Low Mass Region
High abundance of m/z 57 ()
High abundance of m/z 29 ()
Look for the alkyl carbocation fragments in the low mass range.
Experimental Protocol (GC-MS)
To replicate these results and ensure spectral fidelity, follow this self-validating protocol.
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).
Sample Preparation:
Dissolve 1 mg of sample in 1 mL Methanol or Ethyl Acetate (HPLC Grade).
Why: High concentration ensures the weak molecular ion (
) is visible above baseline noise.
Inlet Parameters:
Mode: Splitless (0.5 min) then Split (20:1).
Temp: 250°C.
Causality: High inlet temp ensures rapid volatilization of the ketone without thermal degradation before ionization.
Reasoning: The target is moderately volatile; a fast ramp prevents peak broadening.
MS Source (EI):
Energy: 70 eV (Standard).
Source Temp: 230°C.
Scan Range: m/z 40 – 400 .
Validation: Ensure the scan starts low enough to catch the tert-butyl cation (m/z 57) but high enough to see the isotope pattern of the parent (m/z 260).
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
NIST Mass Spectrometry Data Center. (2023).[3] Mass Spectrum of 4'-Bromopropiophenone. National Institute of Standards and Technology.
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Mechanisms of acylium ion formation).
A Comparative Analysis of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science research, the precise molecular architecture of synthetic intermediates is paramount. This guide pr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the precise molecular architecture of synthetic intermediates is paramount. This guide provides an in-depth characterization of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone, a halogenated aromatic ketone with significant potential as a building block in the synthesis of complex organic molecules. Through a comparative analysis with structurally related propiophenones, this document offers a comprehensive overview of its physicochemical properties, spectroscopic signature, and a detailed experimental protocol for its synthesis, thereby empowering researchers to make informed decisions in their experimental design.
Physicochemical and Spectroscopic Characterization
4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone, with the IUPAC name 1-(4-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one, is a solid at room temperature. Its molecular formula is C₁₁H₁₂BrFO, and it has a molecular weight of 259.11 g/mol . The presence of a bromine and a fluorine atom on the phenyl ring, coupled with a sterically hindered tert-butyl group adjacent to the carbonyl, imparts unique reactivity and conformational properties to the molecule.
Comparative Data of Propiophenone Analogs
To contextualize the properties of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone, a comparison with two commercially available, structurally similar compounds is presented below. This comparative data is crucial for understanding the influence of the fluorine substituent on the molecule's characteristics.
While a complete, experimentally verified set of spectra for 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone is not publicly available, we can predict its spectral characteristics based on the analysis of its structural analogs.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The tert-butyl group will present as a sharp singlet. The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.
Protons
Predicted Chemical Shift (δ, ppm) for 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone
Observed Chemical Shift (δ, ppm) for 4'-Bromopropiophenone[2]
Aromatic CH
7.2 - 7.8 (complex multiplet)
7.59 (d), 7.83 (d)
Aliphatic CH₂
-
2.97 (q)
Aliphatic CH₃
~1.3 (singlet, 9H)
1.22 (t)
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the carbonyl carbon signal at the downfield region. The aromatic carbons will show splitting due to C-F coupling, a key feature to confirm the presence and position of the fluorine atom.
Carbon
Predicted Chemical Shift (δ, ppm) for 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone
Observed Chemical Shift (δ, ppm) for 4'-Bromopropiophenone[2]
C=O
~205
199.3
Aromatic C-F
~160 (doublet)
-
Aromatic C-Br
~120
127.5
Aromatic CH
115-135 (multiple signals, some with C-F coupling)
129.8, 131.8
Quaternary C
~45
-
Aliphatic C
~27
31.8, 8.3
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Functional Group
Predicted Wavenumber (cm⁻¹) for 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone
Observed Wavenumber (cm⁻¹) for 4'-Bromopropiophenone
C=O Stretch
1680 - 1700
~1685
C-F Stretch
1200 - 1250
-
Aromatic C-H Stretch
3000 - 3100
~3050
Aliphatic C-H Stretch
2850 - 3000
~2980
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2) due to the presence of the bromine atom.
Ion
Predicted m/z for 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone
The most probable and efficient method for the synthesis of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with pivaloyl chloride. This electrophilic aromatic substitution is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Causality Behind Experimental Choices
Choice of Reactants: 1-bromo-3-fluorobenzene is chosen as the aromatic substrate to introduce the desired substitution pattern. Pivaloyl chloride is the acylating agent that provides the tert-butyl ketone moiety.
Choice of Catalyst: Aluminum chloride is a strong Lewis acid that effectively activates the pivaloyl chloride for electrophilic attack on the aromatic ring.
Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane, at a controlled temperature to prevent side reactions. Anhydrous conditions are crucial as the Lewis acid catalyst is moisture-sensitive.
Experimental Workflow
Caption: Friedel-Crafts Acylation Workflow.
Step-by-Step Methodology
Reaction Setup: To a stirred solution of 1-bromo-3-fluorobenzene in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) portion-wise, maintaining the temperature between 0-5 °C.
Acylation: Add pivaloyl chloride dropwise to the reaction mixture at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and water to quench the reaction.
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone.
Logical Relationships in Synthesis and Characterization
The successful synthesis and characterization of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone rely on a logical sequence of steps, from the initial reaction design to the final structural confirmation.
Caption: Synthesis and Characterization Logic.
Conclusion
4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone represents a valuable synthetic intermediate with a unique combination of functional groups. This guide provides a foundational understanding of its properties through a comparative analysis with related compounds and outlines a reliable synthetic protocol. The detailed explanation of the experimental choices and workflow is intended to equip researchers with the necessary knowledge to confidently incorporate this compound into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one. Retrieved from [Link]
PubChem. (n.d.). 2'-Bromo-4'-methylpropiophenone. Retrieved from [Link]
PubChem. (n.d.). 4'-Bromo-2,2-dimethyl-3'-fluorobutyrophenone. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]
PubChem. (n.d.). 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. Retrieved from [Link]
LookChem. (n.d.). BROMO-2,2-DIMETHYL-2'-FLUOROBUTYROPHENONE Suppliers & Manufacturers. Retrieved from [Link]
4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone (CAS: 898766-42-2) represents a specific challenge in analytical chemistry due to the convergence of significant steric bulk (the tert-butyl group) and electronic modulation (ortho-fluorine substitution). In drug development—particularly in the synthesis of kinase inhibitors or bupropion analogues—this intermediate is frequently confused with its regioisomers (e.g., 3'-fluoro or 4'-fluoro variants) or chain isomers.
This guide provides a definitive, self-validating workflow to distinguish the target compound from its "imposters" using NMR spectroscopy, Mass Spectrometry, and Chromatographic retention behavior.
Critical Differentiator: The Ortho-Fluorine effect combined with the Para-Bromine .
Structural Landscape & Isomer Analysis
To validate the identity of your product, you must actively rule out the following structural isomers that often co-elute in low-resolution chromatography.
Compound Label
Structure Description
Key Structural Difference
Synthesis Origin Risk
Target (A)
4'-Br, 2'-F, Pivaloyl
Ortho-F, Para-Br
Desired Product
Isomer B
4'-Br, 3'-F, Pivaloyl
Meta-F, Para-Br
Regioisomer from non-selective fluorination
Isomer C
2'-Br, 4'-F, Pivaloyl
Ortho-Br, Para-F
Halogen scramble during Friedel-Crafts
Isomer D
4'-Br, 2'-F, Pentanoyl
Linear Chain (n-butyl)
Wrong alkylating agent (valeryl chloride)
Visualization: Isomer Differentiation Logic
Caption: Decision tree for isolating the target structure based on NMR signals.
Spectroscopic Validation (The "Fingerprint")
This section details the specific signals required to confirm the 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone structure.
A. Nuclear Magnetic Resonance (NMR)
The steric bulk of the tert-butyl group forces the carbonyl out of planarity with the phenyl ring, but the ortho-fluorine exerts a specific electronic effect (Through-Space coupling) that is diagnostic.
1. H NMR (Proton) - 400 MHz, CDCl
Aliphatic Region (The "Pivaloyl" Check):
Target: A sharp singlet (9H) at approximately
1.30 – 1.35 ppm .
Differentiation: If you see a triplet (
0.9 ppm) or multiplets, you have a linear chain isomer (Isomer D).
Aromatic Region (The Substitution Pattern):
The target has a 1,2,4-substitution pattern.
H3 (Ortho to F, Meta to Br): Look for a doublet of doublets (dd) or multiplet at
7.2–7.3 ppm . Large (8–10 Hz).
H6 (Ortho to Carbonyl, Meta to Br): This proton is deshielded by the carbonyl. Expect a triplet-like (dd) signal at
7.4–7.6 ppm .
H5 (Ortho to Br, Meta to F): dd at
7.3–7.4 ppm .
2. C NMR - Carbonyl Diagnostic
The most critical differentiator is the Carbonyl Carbon (C=O) signal.
Target (Ortho-F): The C=O signal (
205 ppm) will appear as a doublet due to F coupling ( Hz).
Meta-F Isomer: The C=O signal will be a singlet (coupling is too distant).
3. F NMR - The Definitive Test
Target (Ortho-F): Signal typically appears around
-110 to -115 ppm (depending on solvent).
Differentiation:
Para-F isomers typically resonate upfield (
-100 to -105 ppm).
Meta-F isomers resonate downfield (
-112 to -118 ppm), but lack the specific Through-Space interaction with the carbonyl.
B. Mass Spectrometry (MS) Fragmentation
In GC-MS (EI, 70eV), pivalophenones exhibit a characteristic "McLafferty-blocked" fragmentation because they lack
-hydrogens.
Fragment (m/z)
Origin
Interpretation
M+ (258/260)
Molecular Ion
Weak intensity. Shows 1:1 Br isotope pattern.
[M - 57]^+
Base Peak
Loss of tert-butyl radical (). This generates the acylium ion .
[M - 85]^+
Aryl Cation
Loss of the entire pivaloyl group (CO + t-Bu).
Diagnostic Rule: If the Base Peak is [M-29] (loss of ethyl) or [M-43] (loss of propyl), you have a linear chain isomer, not the tert-butyl derivative.
Objective: Isolate pure 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone from a crude reaction mixture containing regioisomers.
Step 1: Chromatographic Separation (HPLC)
Due to the ortho-fluorine effect, the target compound often elutes faster than its para-isomer on reverse-phase columns due to increased polarity/dipole moment twisting the ring.
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Expected Order: Ortho-F (Target)
Meta-F Para-F.
Step 2: Crystallization (Self-Validating Step)
Pivalophenones are highly crystalline.
Dissolve crude oil in hot Hexane/Ethyl Acetate (9:1) .
Cool slowly to 4°C.
Validation: The target compound forms bulky, prismatic crystals. Isomers often remain in the mother liquor as oils or amorphous solids due to lower symmetry (meta) or higher solubility (linear chains).
Step 3: Final Confirmation
Run a
C NMR on the crystals.
Pass Criteria: Carbonyl peak at >200 ppm is a doublet .
Fail Criteria: Carbonyl peak is a singlet (indicates Meta-F isomer) or aliphatic region shows triplets (indicates linear chain).
Visualization: Validation Workflow
Caption: Step-by-step workflow from crude synthesis to validated structure.
References
National Institutes of Health (NIH). (2021). Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space Spin-Spin Couplings. PubMed Central. Retrieved from [Link]
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
PubChem. (2025).[3][4] 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one Compound Summary. Retrieved from [Link]